
Metahexamide
Vue d'ensemble
Description
Metahexamide is a long-acting anti-diabetic drug belonging to the first-generation sulfonylureas. It is known for its ability to manage blood sugar levels in patients with type 2 diabetes mellitus. The compound was first described in 1959 and has since been used to stimulate insulin release from the pancreas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metahexamide is synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzenesulfonamide with cyclohexyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as crystallization and chromatography to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Metahexamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Metahexamide is chemically classified as N-(3-amino-4-methylbenzol-sulfonyl)-N-cyclohexylurea. It functions by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels. Its pharmacokinetics indicate a slower breakdown and excretion compared to tolbutamide, with a half-life of approximately 20 hours .
Efficacy in Diabetic Patients
This compound has been evaluated in various clinical trials, particularly focusing on its effectiveness in patients with maturity-onset diabetes who had previously failed to respond to tolbutamide. A notable study involved 28 patients who were administered doses ranging from 50 mg to 300 mg per day. The results indicated:
- Success Rate : Out of 27 evaluable patients, only 3 achieved normal blood sugar levels, while 6 showed partial improvement .
- Failure Rate : The majority (18 patients) did not respond to the treatment at all.
The limited success of this compound suggests that while it may be more potent on a dose-for-dose basis compared to tolbutamide, its overall efficacy remains questionable in the broader diabetic population .
Side Effects and Safety Concerns
Initial trials reported mild side effects such as gastrointestinal irritation and allergic skin reactions. However, more severe adverse effects emerged during clinical evaluations, including reports of hepatic disturbances leading to the withdrawal of the drug from the market . The safety profile necessitated careful monitoring during trials.
Case Study Overview
A detailed examination of this compound's application was documented in a clinical setting involving diabetic patients unresponsive to conventional therapies. The study highlighted:
- Patient Demographics : Predominantly older adults with a history of diabetes ranging from 1 to 20 years.
- Treatment Outcomes : The response varied significantly among different patient profiles, indicating that factors such as age and prior treatment history influenced efficacy .
Research Data Table
Parameter | Value |
---|---|
Total Patients Evaluated | 27 |
Success | 3 (11%) |
Partial Success | 6 (22%) |
Failure | 18 (67%) |
Common Side Effects | Nausea, vomiting, headaches |
Comparative Analysis with Other Sulfonylureas
To understand this compound's position within diabetes management better, a comparison with other sulfonylureas like tolbutamide and chlorpropamide is essential.
Drug Name | Efficacy Rate (%) | Common Side Effects | Duration of Action |
---|---|---|---|
This compound | Low (Success: 11) | Nausea, vomiting | ~20 hours |
Tolbutamide | Moderate | Weight gain, hypoglycemia | ~10 hours |
Chlorpropamide | Moderate | Hypoglycemia, skin reactions | ~36 hours |
Mécanisme D'action
Metahexamide exerts its effects by stimulating the release of insulin from pancreatic beta cells. It binds to specific receptors on the beta cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the opening of calcium channels, which ultimately triggers insulin secretion .
Comparaison Avec Des Composés Similaires
Tolbutamide: Another first-generation sulfonylurea with a shorter duration of action compared to Metahexamide.
Chlorpropamide: Similar in structure but has a longer duration of action and different side effect profile.
Glipizide: A second-generation sulfonylurea with a more potent effect and fewer side effects.
Uniqueness: this compound is unique due to its long-acting nature and its specific chemical structure, which includes a cyclohexyl group. This structural feature contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable option in the management of type 2 diabetes mellitus .
Activité Biologique
Metahexamide, also known as cyclohexylurea, is a compound that was primarily used in the treatment of diabetes. It belongs to the class of sulfonylureas, which stimulate insulin secretion from the pancreas. Despite its initial promise, this compound has been withdrawn from clinical use due to safety concerns and limited efficacy compared to other available treatments.
This compound functions as an oral hypoglycemic agent, enhancing insulin secretion in patients with type 2 diabetes. It operates by binding to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels and subsequent insulin release. This mechanism is similar to that of other sulfonylureas like tolbutamide and chlorpropamide, but with variations in potency and side effects.
Efficacy Studies
A clinical trial involving diabetic patients who had previously failed to respond adequately to tolbutamide showed mixed results. Patients were administered doses ranging from 50 mg to 300 mg of this compound. The outcomes were categorized as follows:
Response Type | Number of Patients |
---|---|
Success | 3 |
Partial Success | 6 |
Failure | 18 |
The study indicated that while some patients experienced a reduction in blood glucose levels, the overall response was disappointing, and this compound was deemed less effective than other treatments available at the time .
Side Effects and Safety Concerns
This compound was associated with several side effects, including skin rashes, nausea, vomiting, and potential liver damage. The incidence of adverse reactions was significant enough to warrant its withdrawal from clinical use . In a comparative pharmacology study, it was noted that side effects were more common with this compound than with other agents like tolbutamide .
Case Studies
One notable case study involved a cohort of patients who had not responded adequately to diet and tolbutamide therapy. The results highlighted that while a few patients showed improvement with this compound, the majority did not experience significant benefits. This led researchers to conclude that this compound's efficacy was limited and variable among individuals .
Comparative Analysis with Other Agents
This compound's biological activity was compared with other sulfonylureas in terms of efficacy and safety. The following table summarizes findings from various studies:
Agent | Efficacy (%) | Common Side Effects |
---|---|---|
This compound | Low | Skin rashes, nausea, liver damage |
Tolbutamide | Moderate | Nausea, hypoglycemia |
Chlorpropamide | Moderate | Skin rashes, gastrointestinal issues |
The data suggest that while this compound had some efficacy in specific cases, it was generally outperformed by other sulfonylureas in terms of both effectiveness and safety .
Propriétés
IUPAC Name |
1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-10-7-8-12(9-13(10)15)21(19,20)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYTXQGCRQLRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023267 | |
Record name | Metahexamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-33-3 | |
Record name | 3-Amino-N-[(cyclohexylamino)carbonyl]-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metahexamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metahexamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13675 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metahexamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metahexamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAHEXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U6F5D722 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.